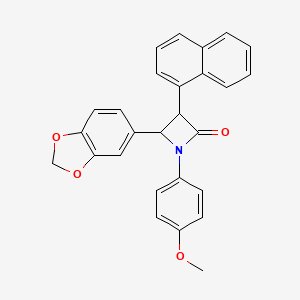
4-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(naphthalen-1-yl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(naphthalen-1-yl)azetidin-2-one is a useful research compound. Its molecular formula is C27H21NO4 and its molecular weight is 423.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(naphthalen-1-yl)azetidin-2-one is a derivative of azetidin-2-one, characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H19N3O5 with a molecular weight of approximately 461.5 g/mol. The compound features a benzodioxole moiety, a methoxyphenyl group, and a naphthalene ring, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 461.5 g/mol |
| Molecular Formula | C24 H19 N3 O5 |
| LogP | 3.3801 |
| Polar Surface Area | 75.779 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Research indicates that azetidinone derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar compounds against various cancer cell lines, suggesting that the presence of the naphthalene and methoxy groups enhances their antitumor activity through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Compounds containing benzodioxole structures have been linked to antimicrobial activity. In vitro studies demonstrated that derivatives similar to this compound showed notable inhibition against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect was observed in studies where similar azetidinone derivatives reduced nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS), indicating their role in modulating inflammatory responses .
Study 1: Cytotoxic Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of azetidinone derivatives, including those with similar structural motifs. The results indicated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, supporting their potential as anticancer agents .
Study 2: Antimicrobial Evaluation
In a comparative study on antimicrobial efficacy, derivatives resembling the target compound were tested against multiple bacterial strains. The results showed effective inhibition zones, particularly for gram-positive bacteria, reinforcing the antimicrobial potential attributed to the benzodioxole component .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, leading to growth inhibition.
- Inflammation Modulation : By inhibiting key inflammatory mediators, it helps reduce inflammation-related damage.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c1-30-20-12-10-19(11-13-20)28-26(18-9-14-23-24(15-18)32-16-31-23)25(27(28)29)22-8-4-6-17-5-2-3-7-21(17)22/h2-15,25-26H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOKAVQFGKYKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














